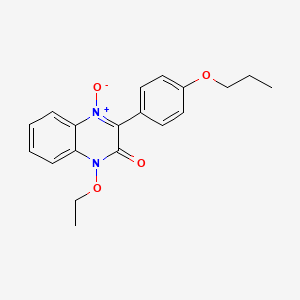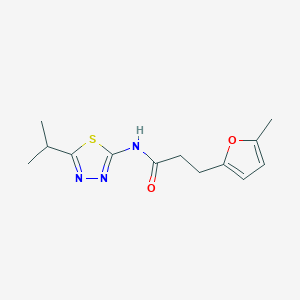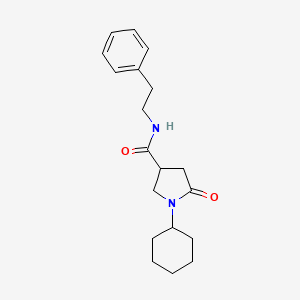![molecular formula C18H17ClN2O3 B4236486 N-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-methoxyphenyl]acetamide](/img/structure/B4236486.png)
N-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-methoxyphenyl]acetamide
Übersicht
Beschreibung
N-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-methoxyphenyl]acetamide, also known as CDM-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of N-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-methoxyphenyl]acetamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. N-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-methoxyphenyl]acetamide has also been shown to activate the AMPK pathway, which plays a key role in regulating cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects:
N-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-methoxyphenyl]acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and protection of neurons from oxidative stress. N-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-methoxyphenyl]acetamide has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-methoxyphenyl]acetamide for lab experiments is its high potency and selectivity, which allows for the investigation of its effects on specific signaling pathways and cellular processes. However, one of the limitations of N-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-methoxyphenyl]acetamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the investigation of N-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-methoxyphenyl]acetamide, including the development of more efficient synthesis methods, the investigation of its effects on other signaling pathways and cellular processes, and the evaluation of its potential therapeutic applications in various diseases. Additionally, the investigation of the pharmacokinetics and toxicity of N-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-methoxyphenyl]acetamide will be important for its potential clinical translation.
Wissenschaftliche Forschungsanwendungen
N-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-methoxyphenyl]acetamide has been investigated for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-methoxyphenyl]acetamide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and prostate cancer. In inflammation research, N-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-methoxyphenyl]acetamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of rheumatoid arthritis and colitis. In neurodegenerative disorder research, N-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-methoxyphenyl]acetamide has been shown to protect neurons from oxidative stress and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[2-chloro-4-(2,3-dihydroindole-1-carbonyl)-5-methoxyphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-11(22)20-15-10-17(24-2)13(9-14(15)19)18(23)21-8-7-12-5-3-4-6-16(12)21/h3-6,9-10H,7-8H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFLMJCIMQLOSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)N2CCC3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(2-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B4236404.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dimethoxybenzamide](/img/structure/B4236415.png)
![2-(ethylthio)-N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4236419.png)

![methyl 7-(2,5-dimethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4236445.png)

![2-{[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzyl]amino}-2-methyl-1-propanol](/img/structure/B4236453.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B4236459.png)
![N-{2-[(benzylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4236464.png)

![8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4236474.png)


![3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4236498.png)